REACTION_CXSMILES
|
C(O[C:5](=[O:7])C)(=O)C.C(O)=O.N[C:12]1[CH:20]=[C:19]2[C:15]([C:16](=CC3NC4CCN(CCN(CC)CC)C(=O)C=4C=3C)[C:17](=[O:21])[NH:18]2)=[CH:14][C:13]=1[F:41].[NH:42]1CCCCC1>O1CCCC1>[F:41][C:13]1[CH:14]=[C:15]2[C:19](=[C:20]([NH:42][CH:5]=[O:7])[CH:12]=1)[NH:18][C:17](=[O:21])[CH2:16]2
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
6-amino-5-fluoro-1,3-dihydro-indol-2-one
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C2C(C(NC2=C1)=O)=CC1=C(C=2C(N(CCC2N1)CCN(CC)CC)=O)C)F
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours at room temperature until a precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon the completion of the addition
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC(NC2=C(C1)NC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |